molecular formula C6H8O B092074 2,4-Hexadienal CAS No. 142-83-6

2,4-Hexadienal

Cat. No. B092074
CAS RN: 142-83-6
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-MQQKCMAXSA-N
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Description

2,4-Hexadienal (2,4-Hx) is an α, β-unsaturated aldehyde that has been studied for its toxicity and carcinogenicity due to its structural characteristics and its potential link to human malignancies through exposure to lipid peroxidation products in the diet . The compound's presence in the atmosphere can arise from various sources, and it is subject to reactions with atmospheric oxidants, which have implications for tropospheric chemistry .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound itself, they do discuss the synthesis of related compounds. For instance, hexakis(4-functionalized-phenyl)benzenes and hexakis[4-(4'-functionalized-phenylethynyl)phenyl]benzenes have been synthesized through cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions . Additionally, a series of 2,4-hexadienoic acid derivatives have been synthesized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as the radical anion of 2,5-dicyano-1,5-hexadiene, has been studied. This compound undergoes Cope cyclization, and its cyclic structure was established through chemical reactivity studies .

Chemical Reactions Analysis

This compound undergoes various atmospheric reactions with OH, NO3 radicals, and Cl atoms. The rate coefficients for these reactions have been determined, and the structure of the compound influences the reaction rates to different extents . Reaction products formed in the gas phase reaction of this compound with atmospheric oxidants have been analyzed, leading to the identification of several products and the proposal of reaction mechanisms . Additionally, the atmospheric photolysis of E,E-2,4-hexadienal has been investigated, revealing rapid isomerization and suggesting that photolysis is an important atmospheric degradation pathway for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively discussed in the provided papers. However, the papers do provide insights into the reactivity of the compound with atmospheric oxidants and its potential to form various reaction products, which can have significant atmospheric implications . The compound's toxicity and carcinogenicity have been studied in animal models, showing that it can induce forestomach tumors in rats and mice .

Scientific Research Applications

Carcinogenic and Toxicological Effects

  • Research has shown that 2,4-Hexadienal (2,4-Hx) has a potential link between exposure to lipid peroxidation products in the diet and human malignancies. Studies on rats and mice have demonstrated that 2,4-Hx can induce forestomach necrosis, ulceration, hyperplasia, and even squamous cell papilloma and carcinoma after prolonged exposure. These findings indicate a significant toxicological and carcinogenic potential of 2,4-Hx which might be due to oxidative stress induced by this compound or depletion of glutathione (Chan et al., 2003), (Nyska et al., 2001).

Atmospheric Chemistry and Environmental Impact

  • The atmospheric reactions of E,E-2,4-Hexadienal with OH, NO3 radicals, and Cl atoms have been studied. These reactions are crucial to understand the compound's environmental impact, especially its reactivity with these radicals and its photolysis process. The study found that these reactions are fast and contribute significantly to the atmospheric chemistry of unsaturated aldehydes (Colmenar et al., 2014), (Colmenar et al., 2018).

Industrial and Catalytic Applications

  • 2,4-Hexadiene, a structural variant, has been studied for its reactivity in industrial processes. For instance, its behavior during contact with Pt black in the presence of hydrogen was investigated, revealing complex reactions including double-bond shift, geometric isomerization, and hydrogenation. This study provides insights into the chemical behavior of hexadienes under industrial catalytic conditions, offering a base for further applications in catalysis and material science (Rodriguez et al., 2001).

Photolysis and Atmospheric Degradation

  • The atmospheric photolysis of compounds related to this compound like E-2-hexenal, Z-3-hexenal, and E,E-2,4-hexadienal was studied in outdoor conditions. This research is crucial for understanding the photolytic behavior of these compounds and their potential impact on atmospheric chemistry, especially regarding their degradation pathways and the formation of other compounds through isomerization processes (O'Connor et al., 2006).

Safety and Hazards

2,4-Hexadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2,4-Hexadienal is used as a flavoring agent in the manufacture of the aromatic chemical 3,5,7-nonatrien-2-one, as a chemical intermediate in various organic synthetic reactions, and as a raw material in the manufacture of sorbic acid (a widely used food preservative). It is also used as a chemical intermediate in the manufacture of polymethine dyes, as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics, as an inhibitor of corrosion for steel used in oil field operations, as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer and as a fumigant against larvae of the Caribbean fruit fly .

properties

IUPAC Name

(2E,4E)-hexa-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATOPAZDIZEVQF-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2025391
Record name (2E,4E)-2,4-Hexadienal
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green
Record name 2,4-Hexadienal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

174 °C; 76 °C @ 30 mm Hg
Record name 2,4-HEXADIENAL
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Solubility

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.898 @ 20 °C, 0.896-0.902 (20°)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/
Record name 2,4-Hexadienal
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Mechanism of Action

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/.
Record name 2,4-HEXADIENAL
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CAS RN

142-83-6, 73506-81-7, 80466-34-8
Record name Sorbaldehyde
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Record name 2,4-Hexadienal
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Record name Hexadienal
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Record name 2,4-Hexadienal, (2E,4E)-
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Record name (2E,4E)-2,4-Hexadienal
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Record name Hexa-2,4-dienal
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Record name 2,4-Hexadienal
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Record name 2,4-HEXADIENAL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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